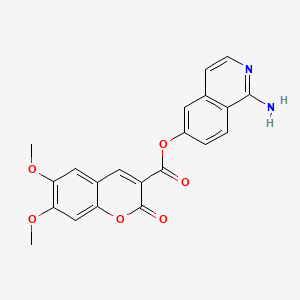
FXIIa-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FXIIa-IN-1 is a potent inhibitor of activated factor XIIa (FXIIa), a serine protease involved in the intrinsic coagulation pathway. FXIIa plays a crucial role in initiating the coagulation cascade, making it a significant target for developing anticoagulant therapies. This compound has garnered attention for its potential to provide effective anticoagulation without the bleeding risks associated with traditional anticoagulants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FXIIa-IN-1 involves the preparation of a small library of triazole and triazole-like molecules. These compounds are evaluated for FXIIa inhibition using a chromogenic substrate hydrolysis assay under physiological conditions . The synthetic route typically includes the formation of triazole rings through cycloaddition reactions, followed by functional group modifications to enhance inhibitory potency and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the triazole-based inhibitors, followed by purification and formulation processes. The production process would need to ensure high yield, purity, and consistency to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
FXIIa-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions are triazole-based inhibitors with varying functional groups that enhance their inhibitory activity against FXIIa .
Aplicaciones Científicas De Investigación
FXIIa-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FXIIa inhibitors.
Biology: Investigated for its role in modulating the intrinsic coagulation pathway and its effects on various biological processes.
Mecanismo De Acción
FXIIa-IN-1 exerts its effects by binding to the active site of FXIIa, thereby inhibiting its proteolytic activity. This inhibition prevents the activation of downstream coagulation factors, ultimately reducing thrombin generation and fibrin formation. The molecular targets of this compound include the catalytic serine residue in the active site of FXIIa, which is crucial for its enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzamidine: A noncovalent inhibitor of FXIIa that binds in a canonical fashion typical of synthetic serine protease inhibitors.
Aminoisoquinoline: Contains a boronic acid-reactive group that targets the catalytic serine of FXIIa.
Triazole-based inhibitors: A small library of triazole and triazole-like molecules evaluated for FXIIa inhibition.
Uniqueness of FXIIa-IN-1
This compound stands out due to its high potency and selectivity for FXIIa, as well as its potential to provide effective anticoagulation without the bleeding risks associated with traditional anticoagulants. Its unique structure and mechanism of action make it a promising candidate for further development as a safer anticoagulant therapy .
Propiedades
Fórmula molecular |
C21H16N2O6 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
(1-aminoisoquinolin-6-yl) 6,7-dimethoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C21H16N2O6/c1-26-17-9-12-8-15(21(25)29-16(12)10-18(17)27-2)20(24)28-13-3-4-14-11(7-13)5-6-23-19(14)22/h3-10H,1-2H3,(H2,22,23) |
Clave InChI |
MRKFVLTUFONGMP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC4=C(C=C3)C(=NC=C4)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide](/img/structure/B12394635.png)
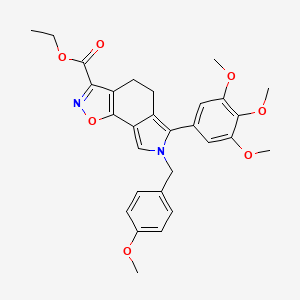
![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12394644.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12394650.png)

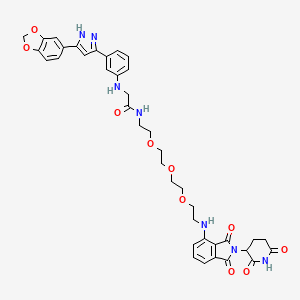
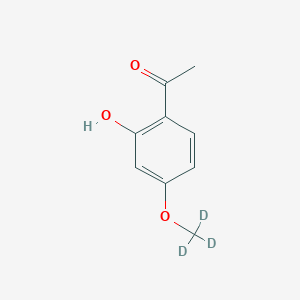
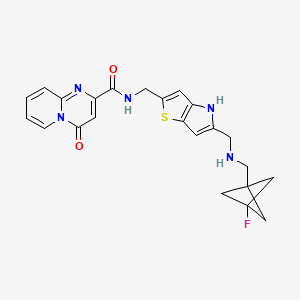


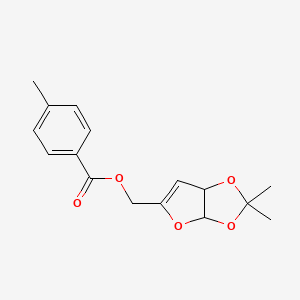
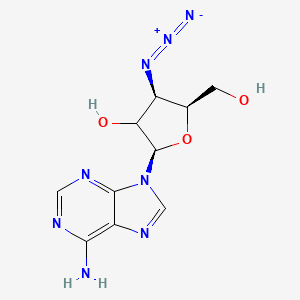
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)
